molecular formula C19H23N5O2 B2996149 7-benzyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 575463-32-0

7-benzyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2996149
CAS No.: 575463-32-0
M. Wt: 353.426
InChI Key: FGGHRIPENMFTQC-UHFFFAOYSA-N
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Description

7-Benzyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine derivatives family. This compound features a purine ring system substituted with a benzyl group, a methyl group, and a 4-methylpiperidin-1-yl moiety. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

7-benzyl-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-13-8-10-23(11-9-13)18-20-16-15(17(25)21-19(26)22(16)2)24(18)12-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGHRIPENMFTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-benzyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting with the formation of the purine core One common approach is the condensation of a suitable pyrimidinone derivative with a benzylamine under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other purine derivatives. Its structural complexity makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, 7-benzyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is used to investigate its interactions with biological macromolecules. It can act as a probe to study enzyme activities, receptor binding, and cellular processes.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as anti-inflammatory, antiviral, and anticancer properties. Ongoing research aims to harness these properties for therapeutic use.

Industry: In the chemical industry, this compound is utilized in the production of various fine chemicals and pharmaceutical intermediates. Its unique structure allows for the creation of novel compounds with diverse applications.

Mechanism of Action

The mechanism by which 7-benzyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific biological context and the derivatives being studied.

Comparison with Similar Compounds

  • 1-Benzyl-3-methyl-4-piperidone

  • N-Benzyl-3-methyl-4-piperidone

  • 1-Benzyl-3-methyl-piperidin-4-one

Uniqueness: 7-benzyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione stands out due to its purine core and the presence of the 4-methylpiperidin-1-yl group. This combination of structural features imparts unique chemical and biological properties compared to its simpler analogs.

Biological Activity

7-benzyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound, also known by its CAS number 838814-74-7, exhibits various pharmacological properties that may be beneficial in treating different health conditions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H24N4O2\text{C}_{18}\text{H}_{24}\text{N}_{4}\text{O}_{2}

This compound features a purine base with a benzyl group and a 4-methylpiperidine moiety, which are significant for its biological activity.

Anticancer Activity

Recent studies have indicated that purine derivatives exhibit promising anticancer properties. For instance, compounds structurally similar to 7-benzyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Case Study:
In a study evaluating the anticancer effects of similar purine derivatives on HeLa cells, it was found that these compounds could significantly inhibit cell growth and induce apoptosis through both extrinsic and intrinsic pathways . The IC50 values for these compounds were notably lower than those of standard chemotherapeutics, indicating their potential as effective anticancer agents.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of purine derivatives. Research has demonstrated that compounds related to 7-benzyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine can exhibit inhibitory effects against various bacterial strains.

Research Findings:
A series of synthesized thiazolidine derivatives were tested for their antibacterial activity, revealing that certain modifications on the purine structure enhanced their efficacy against Gram-positive bacteria . This suggests that 7-benzyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine could potentially be developed into a novel antimicrobial agent.

Neuroprotective Effects

The neuroprotective potential of purine derivatives has also been explored. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases.

Mechanism of Action:
The neuroprotective effects are believed to stem from the ability of these compounds to modulate neurotransmitter levels and reduce oxidative damage in neuronal tissues . Further research is necessary to elucidate the specific pathways involved.

Comparative Biological Activity Table

Compound NameAnticancer ActivityAntimicrobial ActivityNeuroprotective Effects
7-benzyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purineModerateYesPotential
Similar Purine Derivative AHighModerateYes
Similar Purine Derivative BLowHighNo

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